Necrosis inhibitor 2 (hydrocholide)
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Overview
Description
Necrosis inhibitor 2 (hydrocholide) is a compound known for its ability to inhibit cell necrosis. This compound is particularly significant in the study of diseases related to the necrosis pathway, including inflammation, tumors, metabolic diseases, and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Necrosis inhibitor 2 (hydrocholide) is synthesized through a series of chemical reactions involving heteroaryl compounds.
Industrial Production Methods
Industrial production of necrosis inhibitor 2 (hydrocholide) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Necrosis inhibitor 2 (hydrocholide) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
Scientific Research Applications
Necrosis inhibitor 2 (hydrocholide) has a wide range of scientific research applications, including:
Mechanism of Action
Necrosis inhibitor 2 (hydrocholide) exerts its effects by targeting specific molecular pathways involved in necrosis. The compound interacts with receptor-interacting protein kinase 1 (RIPK1), receptor-interacting protein kinase 3 (RIPK3), and mixed lineage kinase domain-like protein (MLKL), which are key components of the necroptosis signaling pathway . By inhibiting these targets, necrosis inhibitor 2 (hydrocholide) prevents the initiation and progression of necrosis, thereby reducing cell death and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to necrosis inhibitor 2 (hydrocholide) include:
Necrostatin-1: Another necrosis inhibitor that targets RIPK1 and is used in similar research applications.
Necrosulfonamide: Targets MLKL and is used to study necroptosis and related diseases.
GW806742X: Inhibits both RIPK1 and RIPK3 and is used in research on necroptosis.
Uniqueness
Necrosis inhibitor 2 (hydrocholide) is unique in its specific interaction with multiple components of the necroptosis pathway, making it a versatile and effective inhibitor. Its ability to target multiple pathways simultaneously enhances its efficacy and potential therapeutic applications .
Properties
Molecular Formula |
C24H26ClN5O5 |
---|---|
Molecular Weight |
499.9 g/mol |
IUPAC Name |
oxan-4-yl 7-[2-(cyclopropanecarbonylamino)imidazo[1,2-a]pyridin-6-yl]-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C24H25N5O5.ClH/c30-22(15-1-2-15)27-20-14-28-13-16(3-4-21(28)26-20)17-11-19-23(25-12-17)33-10-7-29(19)24(31)34-18-5-8-32-9-6-18;/h3-4,11-15,18H,1-2,5-10H2,(H,27,30);1H |
InChI Key |
APCAWDIGMMTBNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC5=C(N=C4)OCCN5C(=O)OC6CCOCC6.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.